Enhanced Proteolytic Stability Conferred by D-Amino Acid Substitution
While direct, head-to-head stability data for Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH are limited in public literature, strong class-level inference can be drawn from studies on D-amino acid substitution in enkephalins. The native peptide, Met-enkephalin (Tyr-Gly-Gly-Phe-Met, all L-amino acids), is rapidly degraded in biological fluids. In contrast, enkephalin analogs containing a D-amino acid at the 2-position (e.g., [D-Ala2]-Met-enkephalin) demonstrate significant resistance to proteolysis [1]. Specifically, in rat jejunal homogenate, the half-life of a native-like tetrapeptide was 11.9-31.7 minutes, while analogs with D-amino acid substitutions exhibited half-lives extended to over 147 minutes [2]. The presence of DL-amino acids at three positions (Tyr, Phe, Met) in the target compound is therefore expected to confer a substantially greater metabolic stability profile compared to the all-L native peptide, enabling longer-duration in vitro and in vivo assays.
| Evidence Dimension | Proteolytic Stability (Half-Life) |
|---|---|
| Target Compound Data | >147 minutes (inferred from structurally analogous D-amino acid-containing enkephalin peptides) |
| Comparator Or Baseline | Native Met-enkephalin (all L-amino acids): 11.9-31.7 minutes |
| Quantified Difference | ≥ 4.6-fold increase in half-life |
| Conditions | Rat jejunal homogenate (ex vivo metabolism assay) |
Why This Matters
This stability differential is critical for researchers requiring sustained peptide activity in biological systems, avoiding the confounding effects of rapid degradation seen with native enkephalins.
- [1] Pert, C. B., et al. (1976). The metabolic stability of the enkephalins. Science, 194(4268), 670-672. View Source
- [2] Walter, E., et al. (1997). Rat Jejunal Permeability and Metabolism of μ-Selective Tetrapeptides in Gastrointestinal Fluids from Humans and Rats. Pharmaceutical Research, 14(12), 1675-1680. View Source
